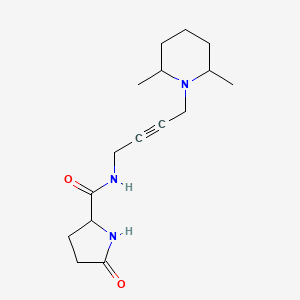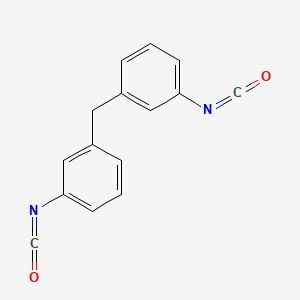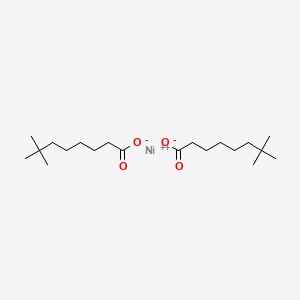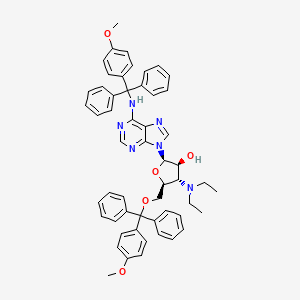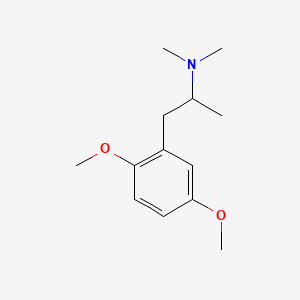
9X5L5Snc4W
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine , also known by its Unique Ingredient Identifier (UNII) 9X5L5Snc4W , is a chemical substance with the molecular formula C13H21NO2 and a molecular weight of 223.3113 g/mol . This compound is a derivative of phenethylamine and is characterized by the presence of two methoxy groups and a trimethyl substitution on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine typically involves the alkylation of 2,5-dimethoxybenzaldehyde with a suitable amine under controlled conditions. The reaction may proceed through the formation of an intermediate imine, which is subsequently reduced to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imine or amine functionalities, converting them to corresponding amines or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of methoxy and trimethyl substitutions on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Research may focus on its effects on neurotransmitter systems and its potential therapeutic applications .
Industry: In the industrial sector, 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various industrial processes .
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and trimethyl groups may influence the compound’s binding affinity and activity at these targets. The pathways involved may include modulation of neurotransmitter systems or other signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Phenethylamine: The parent compound, lacking the methoxy and trimethyl substitutions.
2,5-Dimethoxyphenethylamine: Similar structure but without the trimethyl substitution.
N,N-Dimethylamphetamine: A related compound with different substitution patterns.
Uniqueness: 2,5-Dimethoxy-N,N,α-trimethylbenzeneethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and trimethyl groups on the benzene ring differentiates it from other phenethylamine derivatives .
Eigenschaften
CAS-Nummer |
67707-78-2 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-10(14(2)3)8-11-9-12(15-4)6-7-13(11)16-5/h6-7,9-10H,8H2,1-5H3 |
InChI-Schlüssel |
AZSJYUNXTSRXEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


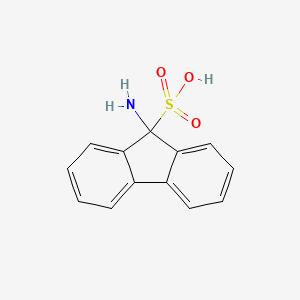
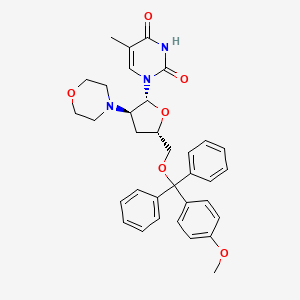
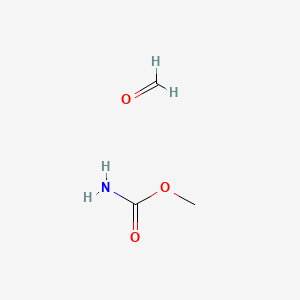
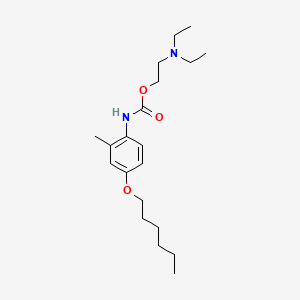
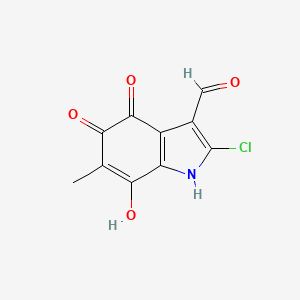

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
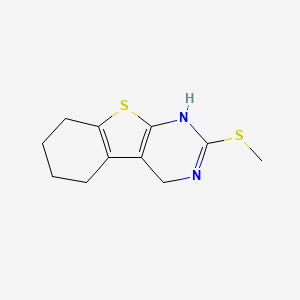
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
